N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety linked to a benzamide structure via a phenyl ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives have been found to exhibit antibacterial activity .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole core, followed by the introduction of the phenyl ring and the benzamide group. The final step involves the sulfonylation of the benzamide to introduce the ethylsulfonyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide: Lacks the ethylsulfonyl group, which may affect its solubility and reactivity.
2-(benzo[d]thiazol-2-yl)aniline: Contains an amine group instead of the benzamide structure, leading to different chemical properties and applications.
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group, which may influence its biological activity and chemical reactivity.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is unique due to the presence of both the benzothiazole and ethylsulfonyl groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-14-8-4-10-16(20)21(25)23-17-11-5-3-9-15(17)22-24-18-12-6-7-13-19(18)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIRZQCSBKGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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